VEGFR2 Inhibitory Potency: (E)-FeCp-oxindole vs. (Z)-FeCp-oxindole
(E)-FeCp-oxindole inhibits human VEGFR2 with an IC₅₀ of 214 nM, compared to 200 nM for the (Z)-isomer, representing a 7% difference in potency . The slightly lower potency of the (E)-isomer may be advantageous in assays where a more graded inhibition response is desired.
| Evidence Dimension | VEGFR2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 214 nM |
| Comparator Or Baseline | (Z)-FeCp-oxindole: 200 nM |
| Quantified Difference | 14 nM higher IC₅₀ (approx. 7% less potent) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For researchers requiring a VEGFR2 inhibitor with a well-defined but slightly reduced potency relative to the (Z)-isomer, (E)-FeCp-oxindole provides a calibrated alternative that can help titrate kinase inhibition responses.
